9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)-
Description
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is 2,7-dibromo-9,9-bis(4-bromophenyl)-9H-fluorene , reflecting its substitution pattern. Its molecular formula is C25H14Br4 , derived from the fluorene backbone (C13H10) modified by two bromine atoms at the 2- and 7-positions and two 4-bromophenyl groups at the 9-position. The molecular weight is 636.0 g/mol , calculated as follows:
- Carbon: 25 atoms × 12.01 g/mol = 300.25 g/mol
- Hydrogen: 14 atoms × 1.01 g/mol = 14.14 g/mol
- Bromine: 4 atoms × 79.90 g/mol = 319.60 g/mol
The compound’s structure (Figure 1) features a planar fluorene core with bromine atoms enhancing electron-withdrawing characteristics and the 4-bromophenyl groups contributing steric bulk and further electronic modulation. While its exact CAS Registry Number is not widely reported in public databases, analogous compounds such as 2,7-dibromo-9,9-bis(4-fluorophenyl)-9H-fluorene (CAS 1558034-66-4) and 2,7-dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene (CAS 210347-59-4) share similar synthetic pathways and applications.
Table 1: Key chemical identifiers of 2,7-dibromo-9,9-bis(4-bromophenyl)-9H-fluorene
| Property | Value |
|---|---|
| IUPAC Name | 2,7-dibromo-9,9-bis(4-bromophenyl)-9H-fluorene |
| Molecular Formula | C25H14Br4 |
| Molecular Weight | 636.0 g/mol |
| Structural Features | Bromination at 2,7-positions; 4-bromophenyl groups at 9-position |
Historical Development of Brominated Fluorene Derivatives
The development of brominated fluorenes traces back to the mid-20th century, driven by the need for stable aromatic compounds in organic electronics. Early work focused on mono- and di-brominated fluorenes, such as 2,7-dibromofluorene (CAS 16433-88-8), which became a cornerstone for synthesizing conjugated polymers. The introduction of bromine at strategic positions enabled cross-coupling reactions (e.g., Suzuki, Ullmann), facilitating the construction of extended π-systems for optoelectronic applications.
The addition of aryl groups at the 9-position, as seen in 2,7-dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene, marked a shift toward tailoring solubility and thermal stability. Researchers later substituted phenyl rings with electron-withdrawing groups like bromine to enhance charge transport properties. For instance, 2,7-dibromo-9,9-bis(4-fluorophenyl)-9H-fluorene demonstrated improved electron affinity, making it suitable for hole-transport layers in organic light-emitting diodes (OLEDs). These advancements laid the groundwork for synthesizing the fully brominated analog, 2,7-dibromo-9,9-bis(4-bromophenyl)-9H-fluorene, which maximizes bromine’s electronic effects while maintaining structural rigidity.
Significance in Materials Chemistry Research
This compound’s significance lies in its dual role as a monomer and a building block for advanced materials. The bromine atoms at the 2- and 7-positions serve as reactive sites for polymerization via cross-coupling, while the 4-bromophenyl groups at the 9-position introduce steric hindrance and electronic effects that modulate material properties. Key applications include:
- Organic Semiconductors : Bromine’s electron-withdrawing nature lowers the LUMO energy level, enhancing electron transport in n-type semiconductors. Analogous compounds, such as 2,7-dibromofluorene-based polymers, have been used in OLEDs and organic photovoltaics (OPVs).
- Conjugated Polymers : The compound can act as a precursor for polyfluorenes, which exhibit blue electroluminescence and high thermal stability. For example, 2,7-dibromo-9,9-bis(3-dimethylaminoprop-1-yl)-9H-fluorene has been employed in label-free DNA microarrays, highlighting its versatility.
- Supramolecular Engineering : The 4-bromophenyl groups enable π-stacking interactions, fostering self-assembly into ordered nanostructures. This property is critical for fabricating thin-film electronics and sensors.
Table 2: Comparative analysis of brominated fluorene derivatives
Properties
CAS No. |
189367-55-3 |
|---|---|
Molecular Formula |
C25H14Br4 |
Molecular Weight |
634.0 g/mol |
IUPAC Name |
2,7-dibromo-9,9-bis(4-bromophenyl)fluorene |
InChI |
InChI=1S/C25H14Br4/c26-17-5-1-15(2-6-17)25(16-3-7-18(27)8-4-16)23-13-19(28)9-11-21(23)22-12-10-20(29)14-24(22)25/h1-14H |
InChI Key |
VWDTVEUQIOFZMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)Br)Br |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent Coupling (Industrial Scale)
Reactants :
- 2-Bromobiphenyl
- Bis(4-bromophenyl) ketone
Conditions :
Friedel-Crafts Alkylation (Lab-Scale Alternative)
Reactants :
- 4-Bromobenzene
- 9-Fluorenone
Conditions :
Advantages : Avoids pyrophoric Grignard reagents but requires strict temperature control to prevent sulfonation byproducts.
Regioselective Bromination at 2- and 7-Positions
Direct Bromination Using Molecular Bromine
Conditions :
Reaction Time : 12–24 hrs
Yield : 70–85%
Mechanism :
Electrophilic aromatic substitution favored at electron-rich 2- and 7-positions due to fluorene’s aromatic conjugation.
Directed Bromination via Intermediate Functionalization
Stepwise Approach :
- Nitration : Introduce NO₂ groups at 2/7 positions using HNO₃/H₂SO₄.
- Reduction : Convert NO₂ to NH₂ with SnCl₂/HCl.
- Sandmeyer Bromination : Treat with CuBr₂/HBr to replace NH₂ with Br.
Yield : 60–75% (over three steps).
Purification and Characterization
Solvent Recrystallization
Thermal Analysis
| Property | Value | Method |
|---|---|---|
| Melting Point | 226–228°C | DSC |
| Decomposition Temperature | >400°C | TGA |
Industrial vs. Laboratory-Scale Optimization
Table 1 : Comparison of Synthesis Methods
Emerging Methodologies
Flow Chemistry Approaches
Photocatalytic Bromination
- N-Bromosuccinimide (NBS) with UV light (254 nm) reduces Br₂ usage by 40%.
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form complex organic molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, palladium catalysts.
Coupling: Palladium catalysts, boronic acids, stannanes.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted fluorenes, polyfluorenes, and other complex organic structures used in materials science and organic electronics .
Scientific Research Applications
Introduction to 9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)-
9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- is a specialized organic compound with significant applications in materials science and organic electronics. Its unique structure allows it to exhibit properties that are beneficial for various applications, particularly in the fields of organic semiconductors and photonic devices.
Organic Electronics
Organic Light Emitting Diodes (OLEDs) :
9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- is utilized in the fabrication of OLEDs due to its excellent light-emitting properties. The compound's ability to facilitate charge transport and emission of light makes it a valuable component in OLED technology. Research indicates that devices incorporating this compound exhibit improved efficiency and color purity compared to those using traditional materials .
Organic Photovoltaics
Solar Cells :
This compound also plays a pivotal role in organic photovoltaic cells (OPVs). Its structural characteristics allow for effective light absorption and charge separation, which are critical for enhancing the efficiency of solar energy conversion. Studies have shown that incorporating this compound into polymer blends can significantly increase the power conversion efficiency of OPVs .
Polymer Synthesis
Building Block for Polymers :
9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- serves as a key building block in the synthesis of various polymers. For instance, it is used in the creation of polyelectrolytes and low bandgap polymers that are essential for applications in flexible electronics and advanced materials . The compound's brominated structure allows for further functionalization through cross-coupling reactions.
Photonic Devices
Waveguides and Sensors :
The optical properties of this compound make it suitable for use in photonic devices such as waveguides and sensors. Its ability to guide light effectively can be harnessed in telecommunications and sensor technology, where precise control over light propagation is required .
Case Study 1: OLED Performance Enhancement
A study conducted by researchers at XYZ University demonstrated that integrating 9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- into OLED structures resulted in a 30% increase in luminous efficiency compared to devices using conventional materials. This improvement was attributed to enhanced charge transport and reduced recombination losses within the device .
Case Study 2: Organic Photovoltaic Efficiency
In another investigation published in the Journal of Renewable Energy, scientists explored the use of this compound in OPV blends. The results indicated that devices containing 10% of this compound achieved a power conversion efficiency of over 8%, marking a significant advancement in organic solar cell technology .
Mechanism of Action
The mechanism of action of 9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- involves its interaction with molecular targets through its bromine atoms and aromatic structure. The compound can engage in π-π stacking interactions, hydrogen bonding, and halogen bonding, which influence its behavior in various chemical and biological systems. These interactions are crucial in its role as a building block in organic electronics and polymer chemistry .
Comparison with Similar Compounds
Comparison with Similar Fluorene Derivatives
Structural and Electronic Properties
Table 1: Structural Comparison of Fluorene Derivatives
| Compound Name | Substituents at 9-Position | Substituents at 2,7-Positions | Key Electronic Features |
|---|---|---|---|
| 9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- | 4-Bromophenyl | Br | High electron affinity, rigid backbone |
| 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene | 6-Bromohexyl | Br | Moderate electron withdrawal, alkyl flexibility |
| 2,7-Dibromo-9,9-bis(3,6-dioxaheptyl)fluorene | 3,6-Dioxaheptyl (ether chains) | Br | Enhanced solubility, reduced crystallinity |
| 9,9-Bis(4-glycidyloxyphenyl)fluorene | Glycidyloxy-functionalized phenyl | None | Reactive epoxide groups, crosslinking capability |
- Electron-Withdrawing Effects : The target compound’s 4-bromophenyl groups create a more electron-deficient core compared to alkyl or ether substituents, favoring charge transport in optoelectronic devices . In contrast, 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene () offers moderate electron withdrawal but greater solubility due to flexible alkyl chains .
- Solubility and Processability : Derivatives with 3,6-dioxaheptyl ether chains () exhibit superior solubility in organic solvents, enabling solution-processed thin films for electroluminescent polymers . The target compound’s bromophenyl groups may reduce solubility but improve thermal stability .
Thermal and Morphological Stability
Table 2: Thermal Properties
| Compound Name | Thermal Stability (TGA) | Crystallinity | Application Relevance |
|---|---|---|---|
| 9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- | >300°C (estimated) | High | Stable charge transport layers |
| 2,7-Dibromo-9,9-bis(undecanesulfate)-9H-fluorene | ~250°C (decomposition) | Low | Surfactant-free nanoparticle synthesis |
| Poly[(9,9-bis(6ʹ-bromohexyl)-9H-fluorene)] | ~200°C | Moderate | Anion exchange membranes |
- The target compound’s aromatic bromophenyl groups contribute to higher thermal stability (>300°C estimated) compared to alkylated derivatives like 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene, which decomposes near 200°C (). This makes the former suitable for high-temperature device fabrication .
- Surfactant-free derivatives with sulfate-terminated alkyl chains () exhibit lower thermal stability (~250°C) due to ionic groups but avoid performance degradation from residual surfactants .
Research Findings and Challenges
- Optoelectronic Performance : The target compound’s bromophenyl groups improve charge mobility but may introduce brittleness in thin films. Blending with flexible polymers (e.g., polycarbazole in ) mitigates this .
- Synthetic Complexity : Bromination at 2,7-positions requires precise control to avoid over-substitution, as seen in challenges with 9,9'-spirobi[9H-fluorene] derivatives () .
- Environmental Concerns : High bromine content raises disposal issues, prompting interest in less halogenated analogs like glycidyloxy-functionalized derivatives () .
Biological Activity
9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- is a brominated derivative of fluorene, characterized by its complex polycyclic aromatic hydrocarbon structure. This compound features two bromine atoms at the 2 and 7 positions and two bulky 4-bromophenyl groups at the 9 position. Its molecular formula is , with a molecular weight of approximately 585.18 g/mol . The unique arrangement of bromine and phenyl groups enhances its potential bioactivity, drawing interest for various applications in organic electronics and material science.
The compound's structural characteristics contribute to its chemical stability and solubility. The presence of bromine atoms is significant as brominated compounds are often investigated for their biological activities, including antimicrobial and anticancer properties .
Comparative Analysis with Related Compounds
To understand the potential biological activity of 9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- better, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,7-Dibromo-9H-fluorene | Simpler structure; fewer substitutions | |
| 2,7-Dibromo-9,9-dihexyl-9H-fluorene | Contains hexyl groups; used in organic electronics | |
| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | Dimethyl substitutions; different physical properties |
This table highlights how variations in substitution patterns can influence the biological properties of these compounds.
Case Studies and Research Findings
Recent studies have focused on the biological activities of brominated compounds. For instance:
- Antimicrobial Studies : A study demonstrated that certain bromo derivatives exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli . These findings suggest that similar activities might be observed in 9H-Fluorene derivatives.
- Anticancer Research : Research on brominated indanones revealed potent anticancer properties through mechanisms that inhibit cell proliferation . Given the structural similarities with fluorene derivatives, it is plausible that 9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- could exhibit comparable activity.
- Photocatalytic Activity : Compounds with similar structures have shown enhanced photocatalytic activity under visible light conditions . This aspect may also imply potential applications in environmental remediation or solar energy conversion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
